molecular formula C12H15BBr2O2 B1376876 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256781-64-2

2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1376876
CAS RN: 1256781-64-2
M. Wt: 361.87 g/mol
InChI Key: YAZONGAJMOABEV-UHFFFAOYSA-N
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Description

2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as DBT, is an organoboron compound used in organic synthesis and as a reagent in organic chemistry. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of a wide range of organic compounds. DBT has become an important tool in the field of organic synthesis due to its ability to react with many different functional groups, as well as its high reactivity and low toxicity.

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have been focusing on synthesizing novel derivatives of 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to explore its potential applications. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives has been reported. These compounds demonstrated inhibitory activity against serine proteases, including thrombin, showcasing their potential in medical applications (Spencer et al., 2002).

Applications in LCD Technology and Neurodegenerative Diseases

A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These compounds have been used to synthesize boron-containing resveratrol analogues. Notably, these boron-containing polyene systems are potential intermediates for new materials in LCD technology and are currently being tested for potential therapeutic applications in Neurodegenerative diseases (Das et al., 2015).

Development of New Building Blocks for Drugs

4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane has been identified as a new building block for the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This discovery has enabled the development of new synthesis methods for retinoid agonist disila-bexarotene, indicating its significant potential in drug development (Büttner et al., 2007).

Applications in Electrochemistry

Electrochemical Properties of Organoboron Compounds

Research into the electrochemical properties of sulfur-containing organoboron compounds, such as 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, has revealed interesting findings. These compounds have a much lower oxidation potential compared to organoboranes, and anodic substitution reactions of organoboronate ester and organoborate have been successfully carried out, yielding selectively substituted products in good yields. This finding opens up new possibilities for the application of these compounds in various electrochemical processes (Tanigawa et al., 2016).

properties

IUPAC Name

2-(2,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZONGAJMOABEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBr2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743457
Record name 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1256781-64-2
Record name 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256781-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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